2,6-Dichloro-4-(chloromethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-(chloromethyl)pyridine and related compounds has been explored through various chemical routes. For instance, the preparation of related chloromethylpyridine compounds involves the chlorination of methylpyridines or their N-oxides with different chlorinating agents, under specific conditions to yield chloromethylpyridine derivatives (Barnes, Hartley, & Jones, 1982). Additionally, modifications to synthesis processes, aiming to improve yields or introduce specific functional groups, have been discussed, highlighting the versatility and adaptability of synthetic strategies for this compound and its derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,6-Dichloro-4-(chloromethyl)pyridine, featuring pyridine as the core structure with various substitutions, has been detailed through crystallography and spectroscopy methods. These studies shed light on the arrangement of atoms, bond lengths, angles, and overall molecular geometry, contributing to a deeper understanding of the structural characteristics that influence the chemical behavior and reactivity of these compounds.
Chemical Reactions and Properties
Chemical reactions involving 2,6-Dichloro-4-(chloromethyl)pyridine derivatives often result in the formation of complexes or the introduction of new functional groups. Research into the reactivity of similar chloromethylpyridine compounds with metals and other organic molecules illustrates the compound's utility as a ligand and its potential for further functionalization (Das, Rao, & Singh, 2009). These reactions are pivotal for the synthesis of more complex molecules and for applications in catalysis and material science.
Scientific Research Applications
Application in Agrochemical and Pharmaceutical Industries
- Specific Scientific Field: Agrochemical and Pharmaceutical Industries .
- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using “2,6-Dichloro-4-(chloromethyl)pyridine”, are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Neonicotinoid Compounds
- Specific Scientific Field: Pesticide Industry .
- Summary of the Application: “2,6-Dichloro-4-(chloromethyl)pyridine” can be used for the synthesis of new neonicotinoid compounds . These compounds have insecticidal activity and are used in the pesticide industry .
- Methods of Application or Experimental Procedures: The specific methods of synthesizing neonicotinoid compounds using “2,6-Dichloro-4-(chloromethyl)pyridine” are not detailed in the source .
- Results or Outcomes: The synthesized neonicotinoid compounds are used as raw materials for pesticide products such as imidacloprid and acetamiprid . They are also used in bactericides and herbicides .
Safety And Hazards
This compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,6-dichloro-4-(chloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBVOPLURVHJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383271 | |
Record name | 2,6-dichloro-4-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(chloromethyl)pyridine | |
CAS RN |
101990-72-1 | |
Record name | 2,6-dichloro-4-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-4-(chloromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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